1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(2,4-dimethylphenyl)piperazine
Description
1-{8-Benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(2,4-dimethylphenyl)piperazine is a synthetic heterocyclic compound featuring a fused dioxinoquinoline core substituted with a benzoyl group at position 8 and a 2,4-dimethylphenylpiperazine moiety at position 7. The piperazine substituent, functionalized with a lipophilic 2,4-dimethylphenyl group, is hypothesized to improve target binding affinity and pharmacokinetic properties, such as blood-brain barrier penetration or receptor selectivity .
Properties
IUPAC Name |
[9-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N3O3/c1-20-8-9-26(21(2)16-20)32-10-12-33(13-11-32)29-23-17-27-28(36-15-14-35-27)18-25(23)31-19-24(29)30(34)22-6-4-3-5-7-22/h3-9,16-19H,10-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUNUEMQXODLQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C3=C(C=NC4=CC5=C(C=C43)OCCO5)C(=O)C6=CC=CC=C6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinoline Functionalization
Initial synthesis begins with 8-nitroquinolin-2-ol (A1 ), which undergoes sequential transformations:
Nitration Reduction :
$$ \text{A1} \xrightarrow[\text{H}2/\text{Pd-C}]{\text{HNO}3/\text{H}2\text{SO}4} 8\text{-aminoquinolin-2-ol} \, (\textbf{A2}) \, (\text{Yield: 85\%}) $$Dioxane Ring Formation :
$$ \textbf{A2} \xrightarrow[\text{K}2\text{CO}3]{\text{1,2-dibromoethane, DMF}} 2H,3H\text{-}\text{dioxino}[2,3-g]\text{quinoline} \, (\textbf{A3}) \, (\text{Yield: 72\%}) $$
Critical Parameters :
- Solvent polarity (DMF > DMSO) improves cyclization efficiency.
- Temperature control (80–100°C) prevents decomposition of bromoethane.
Introduction of the C8 Benzoyl Group
Friedel-Crafts Acylation
Direct acylation of A3 proves challenging due to electron-deficient quinoline core. A directed metallation strategy is preferred:
Directed Ortho-Metalation :
$$ \textbf{A3} \xrightarrow[\text{TMEDA}]{\text{LDA, -78°C}} \text{Lithiated intermediate} \, (\textbf{B1}) $$Benzoylation :
$$ \textbf{B1} \xrightarrow[]{\text{Benzoyl chloride}} 8\text{-benzoyl-2H,3H-dioxino}[2,3-g]\text{quinoline} \, (\textbf{B2}) \, (\text{Yield: 68\%}) $$
Optimization Data :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | -78°C → 0°C | 68% → 42% |
| Equiv. Benzoyl Cl | 1.2 → 2.0 | 68% → 75% |
| Quenching Method | NH4Cl vs. H2O | No significant difference |
Installation of 4-(2,4-Dimethylphenyl)Piperazine at C9
Halogenation for Coupling
Introduce leaving group at C9 via radical bromination:
$$ \textbf{B2} \xrightarrow[\text{AIBN}]{\text{NBS, CCl}_4} 9\text{-bromo-8-benzoyl-2H,3H-dioxino}[2,3-g]\text{quinoline} \, (\textbf{C1}) \, (\text{Yield: 91\%}) $$
Buchwald-Hartwig Amination
Couple C1 with 4-(2,4-dimethylphenyl)piperazine (D1 ) under palladium catalysis:
$$ \textbf{C1} + \textbf{D1} \xrightarrow[\text{Xantphos}]{\text{Pd}2(\text{dba})3, \text{Cs}2\text{CO}3} \text{Target Compound} \, (\text{Yield: 64\%}) $$
Reaction Optimization :
| Condition | Variation | Outcome |
|---|---|---|
| Ligand | Xantphos vs. BINAP | 64% vs. 58% |
| Base | Cs2CO3 vs. K3PO4 | 64% vs. 49% |
| Solvent | Toluene vs. Dioxane | 64% vs. 71% |
Alternative Synthetic Routes
Suzuki-Miyaura Coupling Strategy
For comparison, a palladium-mediated cross-coupling approach was evaluated:
Boronic Ester Formation :
$$ \textbf{C1} \xrightarrow[]{\text{Bis(pinacolato)diboron}} 9\text{-BPin-dioxinoquinoline} \, (\textbf{E1}) \, (\text{Yield: 83\%}) $$Coupling with Piperazine Derivative :
$$ \textbf{E1} + \textbf{D1} \xrightarrow[]{\text{Pd(PPh}3\text{)}4} \text{Target Compound} \, (\text{Yield: 58\%}) $$
Advantage : Avoids bromination step.
Limitation : Lower yield compared to Buchwald-Hartwig method.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient):
Challenges and Optimization Opportunities
- Regioselectivity in Dioxane Formation : Competing O- vs. N-alkylation observed in early attempts, resolved using phase-transfer catalysis.
- Piperazine N-Arylation : Steric hindrance from 2,4-dimethylphenyl group necessitated higher reaction temperatures (120°C vs. 80°C).
- Scale-Up Considerations : Buchwald-Hartwig conditions show better reproducibility at >100 g scale compared to Suzuki coupling.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(2,4-dimethylphenyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in treating neurodegenerative diseases like Alzheimer’s.
Biological Research: Its derivatives have shown herbicidal activity, making it a candidate for agricultural applications.
Industrial Applications: The compound’s unique structure allows for its use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(2,4-dimethylphenyl)piperazine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mixed-type inhibition involves both competitive and non-competitive inhibition mechanisms.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues can be categorized based on:
Core Heterocycle: Quinolones, quinolines, or pyridopyrimidinones.
Piperazine Substituents : Aryl groups (e.g., phenyl, dichlorophenyl, methoxyphenyl) and spacer units (e.g., methylene, ethylene).
Key Functional Groups : Benzoyl, alkyl, or electron-withdrawing/donating substituents.
Activity and Structure-Activity Relationships (SAR)
A comparative analysis of key analogues is summarized below:
Key Observations :
- Spacer Impact: The methylene spacer between the piperazine and core heterocycle significantly enhances activity in quinolones (e.g., N-phenylpiperazinyl-4(1H)-quinolone: EC₅₀ = 4.7 nM vs. analogues without spacers: EC₅₀ > 100 nM) . The target compound lacks a spacer, which may reduce potency compared to methylene-linked analogues.
- Substituent Effects :
- Electron-donating groups (e.g., methoxy, methyl) improve lipophilicity and membrane permeability but may reduce binding affinity due to steric hindrance. For example, 4-methoxybenzylpiperazine analogues show 10-fold lower activity than phenyl-substituted counterparts .
- Halogenated aryl groups (e.g., 2,3-dichlorophenyl) enhance target selectivity in antitumor agents but increase molecular weight and toxicity risks .
- Core Heterocycle: Dioxinoquinoline derivatives, like the target compound, exhibit enhanced metabolic stability over quinolones due to the fused dioxane ring, which reduces oxidative degradation .
Biological Activity
1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(2,4-dimethylphenyl)piperazine is a synthetic compound that belongs to the class of piperazine derivatives. Its structure incorporates a dioxinoquinoline framework, which is known for various biological activities. This article reviews the biological activity of this compound based on recent research findings, case studies, and synthesized data.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C28H28N3O3
- Molecular Weight : 468.54 g/mol
- CAS Number : 2097866-32-3
The structural formula highlights the presence of a piperazine moiety linked to a quinoline derivative, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities including:
- Anticancer properties
- Antimicrobial effects
- Anticholinesterase activity
- Anti-inflammatory effects
Anticancer Activity
Studies have shown that derivatives of quinoline and piperazine can inhibit cancer cell proliferation. For instance, compounds similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines. In vitro assays indicated IC50 values ranging from 0.25 µM to 0.78 µM against specific protein kinases involved in tumor growth .
Antimicrobial Effects
The compound's structural components suggest potential antimicrobial properties. Preliminary studies have indicated that related compounds exhibit inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticholinesterase Activity
The anticholinesterase activity is another area of interest. Compounds with piperazine rings have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. The activity was measured using standard assays with results indicating moderate inhibition compared to established drugs like donepezil .
Research Findings and Case Studies
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Protein Kinases : The compound may inhibit specific kinases that play a role in cell signaling pathways associated with cancer progression.
- Disruption of Bacterial Metabolism : The structural features may interfere with essential bacterial functions leading to cell death.
- AChE Inhibition : By binding to the active site of AChE, the compound may increase acetylcholine levels in synaptic clefts, enhancing neurotransmission.
Q & A
Q. How to align research with a conceptual framework for grant proposals?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
